molecular formula C9H8FN B1358690 4-Fluoro-2-methyl-1h-indole CAS No. 1260383-51-4

4-Fluoro-2-methyl-1h-indole

Cat. No.: B1358690
CAS No.: 1260383-51-4
M. Wt: 149.16 g/mol
InChI Key: PHGHGDMLJZDQIR-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. The addition of a fluorine atom and a methyl group to the indole structure can enhance its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1H-indole typically involves the introduction of a fluorine atom and a methyl group to the indole core. One common method is the electrophilic substitution reaction, where fluorine is introduced using reagents like cesium fluoroxysulfate. The methyl group can be added through alkylation reactions using methyl iodide and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroindole oxides, while reduction can produce fluoroindole hydrides.

Scientific Research Applications

4-Fluoro-2-methyl-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoroindole
  • 2-Methylindole
  • 5-Fluoro-2-methylindole

Uniqueness

4-Fluoro-2-methyl-1H-indole is unique due to the combined presence of both a fluorine atom and a methyl group on the indole ring. This combination can result in enhanced biological activity and chemical stability compared to other indole derivatives. The specific positioning of these substituents can also influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

4-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHGDMLJZDQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.43 ml of trifluoroacetic acid are added to a solution of 0.35 g of tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate in 13 ml of anhydrous dichloromethane at ambient temperature. The reaction mixture is then stirred at ambient temperature for 24 h, and is then diluted with 27 ml of dichloromethane and treated with 25 ml of a 5% sodium hydrogen carbonate solution. After stirring at ambient temperature for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 25 ml of dichloromethane. The organic phases are combined, washed with saturated brine, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. 0.19 g of 4-fluoro-2-methylindole is thus obtained in the form of a dark red-colored oil, the characteristics of which are the following:
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the quinoline derivative containing 4-Fluoro-2-methyl-1H-indole in cancer research?

A: Research indicates that the quinoline derivative incorporating this compound, specifically 1-[[[4-(this compound-5-yl)oxy-6-methoxyquinoline-7-yl]oxy]methyl]cyclopropylamine, shows promise as a potential treatment for specific types of cancer. Preclinical studies suggest that this compound exhibits anti-tumor activity against squamous cell carcinoma of the lung [] and oesophageal cancer []. Notably, in the case of lung squamous cell carcinoma, the compound demonstrated a significant increase in progression-free survival compared to placebo treatments [].

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